3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid
Overview
Description
3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid is an organic compound that features a thiophene ring substituted with a 2-fluorophenyl group and an acrylic acid moiety. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial for sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic Acid: Used in similar coupling reactions and has comparable structural features.
Thiophene Derivatives: Various thiophene-based compounds are used in organic electronics and pharmaceuticals.
Uniqueness
3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid stands out due to its combination of a fluorinated phenyl group and a thiophene ring, which imparts unique electronic and steric properties. This makes it particularly valuable for applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C13H9FO2S |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H9FO2S/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16) |
InChI Key |
RKGKUJXOMYWFQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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